
1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chlorobutan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where a butyl group substituted with chlorine and a fluorine atom are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-yl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with 1-chlorobutane. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzene ring and facilitate the nucleophilic substitution reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chlorobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-4-fluorobenzene, 1-(1-Aminobutan-2-yl)-4-fluorobenzene, etc.
Oxidation: Formation of this compound alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 1-(1-Butyl)-4-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Chlorobutan-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Potential use in the development of bioactive compounds and studying their interactions with biological systems.
Medicine: May serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Chlorobutan-2-yl)-4-fluorobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-chlorobenzene
Comparison: 1-(1-Chlorobutan-2-yl)-4-fluorobenzene is unique due to the position of the fluorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and fluorine atoms can also affect its physical and chemical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H12ClF |
|---|---|
Molekulargewicht |
186.65 g/mol |
IUPAC-Name |
1-(1-chlorobutan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
BMGFTGZBZOGLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



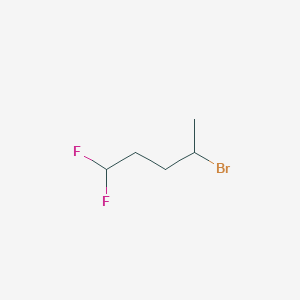
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
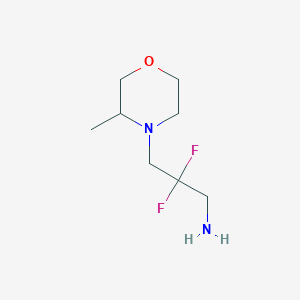
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
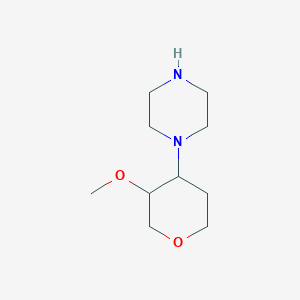

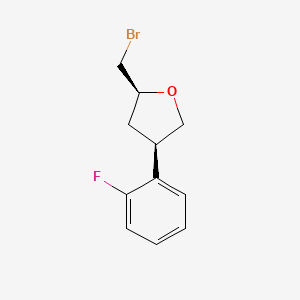
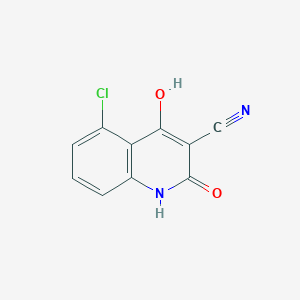
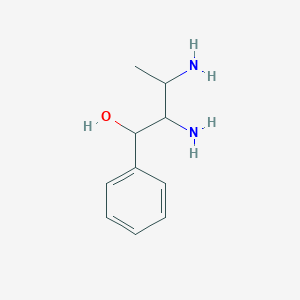
![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
